N-Methyl-DL-glutamic acid

Catalog No.
S1892288
CAS No.
35989-16-3
M.F
C6H11NO4
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-DL-glutamic acid

CAS Number

35989-16-3

Product Name

N-Methyl-DL-glutamic acid

IUPAC Name

2-(methylamino)pentanedioic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

XLBVNMSMFQMKEY-BYPYZUCNSA-N

SMILES

CNC(CCC(=O)O)C(=O)O

Synonyms

N-methyl-D-glutamate, N-methyl-L-glutamate, N-methylglutamate

Canonical SMILES

CNC(CCC(=O)O)C(=O)O

Isomeric SMILES

CN[C@@H](CCC(=O)O)C(=O)O
  • Bacterial Xenobiotic Metabolite: Some studies suggest NMDLG might be a product formed by bacteria when they encounter certain foreign chemicals (xenobiotics) []. Research into these metabolic pathways could help us understand how bacteria detoxify or utilize these compounds.

Here's some additional information to consider:

  • N-Methyl-L-glutamic Acid (NMLG) Research: Since NMLG is a component of NMDLG, research on NMLG might provide insights into the potential functions of NMDLG. NMLG is an intermediate in methane metabolism in some organisms []. Studying its role in this process could contribute to our understanding of methane cycling in the environment.

N-Methyl-DL-glutamic acid is a chemical derivative of glutamic acid, characterized by the addition of a methyl group to the amino group. Its molecular formula is C6H11NO4C_6H_{11}NO_4, and it belongs to the class of organic compounds known as glutamic acids and derivatives. This compound is soluble in water and exhibits acidic properties, making it relevant in various biochemical contexts .

Typical of amino acids and their derivatives. Key reactions include:

  • Methylation and Demethylation: It can be synthesized from glutamic acid through methylation processes, often catalyzed by specific methyltransferases. Conversely, it can be demethylated back to glutamic acid via enzymatic action by methylglutamate dehydrogenase .
  • Zwitterionic Form: In solid-state, this compound often exists in a zwitterionic form, where the amino group is protonated while the carboxyl group remains unprotonated, influencing its solubility and reactivity .

N-Methyl-DL-glutamic acid exhibits various biological activities:

  • Neurotransmission: As a derivative of glutamic acid, it may interact with glutamate receptors in the central nervous system, influencing neurotransmission and synaptic plasticity. Glutamic acid is known for its role as a major excitatory neurotransmitter in the brain .
  • Metabolic Pathways: It serves as an intermediate in methane metabolism, indicating its potential role in microbial metabolic pathways .

The synthesis of N-Methyl-DL-glutamic acid can be achieved through several methods:

  • Methylation of Glutamic Acid: This is typically performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. The reaction conditions must be controlled to ensure selectivity for the amino group.
  • Enzymatic Synthesis: Utilizing enzymes like N-methyltransferase allows for more selective methylation under mild conditions, reducing side reactions and improving yield .
  • Chemical Reduction: Reduction methods may also be employed to convert precursors into N-Methyl-DL-glutamic acid through various catalytic processes.

N-Methyl-DL-glutamic acid has several applications:

  • Research Tool: It is used in biochemical research to study glutamate signaling pathways and receptor interactions due to its structural similarity to glutamic acid.
  • Potential Therapeutic Agent: There is ongoing research into its potential use in treating neurological disorders, given its role in neurotransmission .
  • Agricultural Use: It may also find applications in agriculture as a growth enhancer due to its metabolic roles.

Studies have shown that N-Methyl-DL-glutamic acid interacts with various receptors and enzymes:

  • Glutamate Receptors: It may modulate both ionotropic and metabotropic glutamate receptors, affecting neuronal excitability and synaptic transmission.
  • Enzymatic Interactions: Its synthesis and degradation involve specific enzymes that could be targets for pharmacological intervention .

Several compounds share structural similarities with N-Methyl-DL-glutamic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
L-Glutamic AcidNo methyl group at the amino positionMajor excitatory neurotransmitter
N-Acetyl-L-glutamic AcidAcetyl group replaces the amino hydrogenUsed in metabolic studies
N-Methyl-L-aspartic AcidMethyl group on aspartic acidSelective agonist for certain glutamate receptors

N-Methyl-DL-glutamic acid is unique due to its dual role as both a neurotransmitter modulator and an intermediate in methane metabolism, distinguishing it from other derivatives that primarily serve one function.

XLogP3

-3

UNII

557ZPU13HK

Sequence

E

Other CAS

35989-16-3

Wikipedia

Methyl glutamic acid

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Skin conditioning

Dates

Modify: 2023-08-16

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